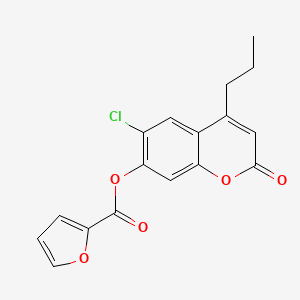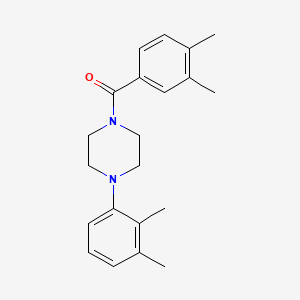![molecular formula C14H11F2NO2 B5699504 N-[3-(difluoromethoxy)phenyl]benzamide](/img/structure/B5699504.png)
N-[3-(difluoromethoxy)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(difluoromethoxy)phenyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is known for its unique properties and has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mechanism of Action
N-[3-(difluoromethoxy)phenyl]benzamide exerts its pharmacological effects by inhibiting the activity of histone deacetylases, which are enzymes that regulate gene expression by removing acetyl groups from histones. This inhibition results in the accumulation of acetylated histones, leading to the activation of genes involved in various physiological processes such as cell differentiation, apoptosis, and cell cycle regulation.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase cascade, which is a series of proteases that play a crucial role in programmed cell death. Additionally, this compound has been found to inhibit the growth and proliferation of cancer cells by arresting the cell cycle at various stages.
Advantages and Limitations for Lab Experiments
The advantages of using N-[3-(difluoromethoxy)phenyl]benzamide in lab experiments include its potent inhibitory activity against histone deacetylases, its potential applications in drug discovery, and its ability to induce apoptosis in cancer cells. However, the limitations of using this compound in lab experiments include its toxicity at high concentrations and its limited solubility in aqueous solutions.
Future Directions
There are several future directions for the research on N-[3-(difluoromethoxy)phenyl]benzamide. One potential direction is the development of new drugs based on this compound for the treatment of various diseases such as cancer and neurodegenerative disorders. Another direction is the elucidation of the molecular mechanisms underlying the pharmacological effects of this compound, which could lead to the discovery of new targets for drug development. Additionally, the optimization of the synthesis method of this compound could lead to the development of more efficient and cost-effective methods for its production.
Synthesis Methods
The synthesis method of N-[3-(difluoromethoxy)phenyl]benzamide involves the reaction of 3-(difluoromethoxy)aniline with benzoyl chloride in the presence of a base. This reaction results in the formation of this compound, which can be purified using various techniques such as column chromatography and recrystallization.
Scientific Research Applications
N-[3-(difluoromethoxy)phenyl]benzamide has been extensively studied for its potential applications in various fields of research such as medicinal chemistry, drug discovery, and neuroscience. This compound has been found to exhibit potent inhibitory activity against various enzymes such as histone deacetylases, which are involved in the regulation of gene expression. This property of this compound makes it a potential candidate for the development of new drugs for the treatment of various diseases such as cancer and neurodegenerative disorders.
properties
IUPAC Name |
N-[3-(difluoromethoxy)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2NO2/c15-14(16)19-12-8-4-7-11(9-12)17-13(18)10-5-2-1-3-6-10/h1-9,14H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XINFMUFSHSRQAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl [1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]carbamate](/img/structure/B5699429.png)


![2-{[(4-fluorophenyl)sulfonyl]amino}benzamide](/img/structure/B5699455.png)


![3-(2-furyl)-4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5699480.png)

![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzamide](/img/structure/B5699503.png)

![12H-dibenzo[d,g][1,3]dioxocine](/img/structure/B5699512.png)
![N-(2,4-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5699515.png)
![4-(2,3-dihydro-1H-indol-1-yl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5699525.png)